

# Technical Guide: (3S,5R)-Fluvastatin-d7 Sodium Reference Standard[1][2][3]

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## Compound of Interest

Compound Name: (3S,5R)-Fluvastatin-d7 (sodium)

Cat. No.: B12417200

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## Executive Summary & Identification

Target Analyte: (3S,5R)-Fluvastatin-d7 Sodium Role: Stable Isotope-Labeled Internal Standard (SIL-IS) Primary Application: Chiral LC-MS/MS quantitation, enantioselective DMPK studies, and impurity profiling of the inactive fluvastatin enantiomer.[1][2][3]

## CAS Number Registry Status

Unlike the racemic drug substance (Lescol), the specific (3S,5R)-Fluvastatin-d7 sodium isomer does not have a unique, universally assigned CAS number in the public Chemical Abstracts Service registry.[1][2][3] Researchers must utilize a composite identification strategy referencing the unlabeled chiral parent and the racemic deuterated analog.[2][3]

Component	Chemical Description	CAS Number
Target Standard	(3S,5R)-Fluvastatin-d7 Sodium	None Assigned (Use Chemical Name)
Unlabeled Isomer	(3S,5R)-Fluvastatin Sodium	94061-81-1
Labeled Racemate	Fluvastatin-d7 Sodium (Racemic)	1260178-87-7
Active Drug	Fluvastatin Sodium (Racemate)	93957-55-2

Critical Note on Nomenclature: The "d7" label specifically refers to the heptadeuterated isopropyl group attached to the indole nitrogen.[3] The (3S,5R) configuration denotes the specific enantiomer of the dihydroxyheptenoic acid side chain, which is the pharmacological distomer (less active/inactive form) of the statin.[1][3]

## Chemical Identity & Technical Specifications

This reference standard is a high-purity sodium salt of the (3S,5R) enantiomer of fluvastatin, where the isopropyl group is fully deuterated.[1][2][3]

## Physicochemical Properties[1][2][3][7][8]

- Chemical Name: Sodium (3S,5R,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl-d7)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate[1][2][3]
- Molecular Formula:  
[1][2][3]
- Molecular Weight: 440.49 g/mol (Salt) / ~418.50 g/mol (Free Acid)[1][2][3]
- Isotopic Purity:  
99 atom % D[1][2]
- Chemical Purity:

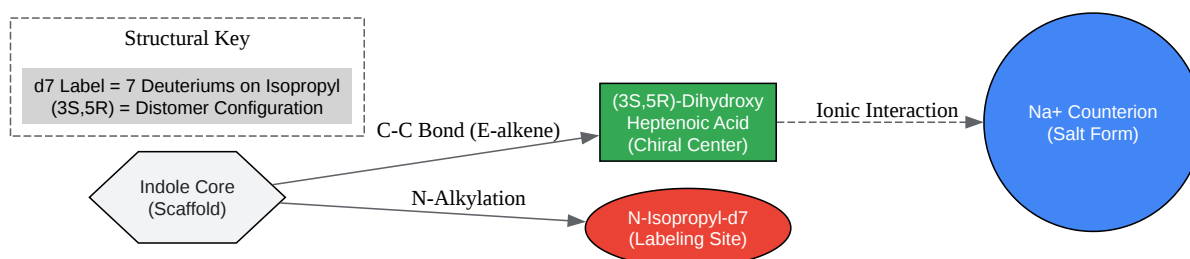
98%

- Solubility: Soluble in Methanol, DMSO, and Water (>10 mg/mL).[3]
- Appearance: Off-white to pale yellow hygroscopic powder.[2][3][4]

## Structural Visualization

The deuterium labeling occurs on the

-isopropyl moiety, ensuring the label is retained during metabolic hydrolysis of the ester (if applicable) or lactonization, providing a robust mass shift (+7 Da) for mass spectrometry.[1][3]



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Figure 1: Structural breakdown of (3S,5R)-Fluvastatin-d7 Sodium highlighting the labeling site and chiral centers.[1][2][3]

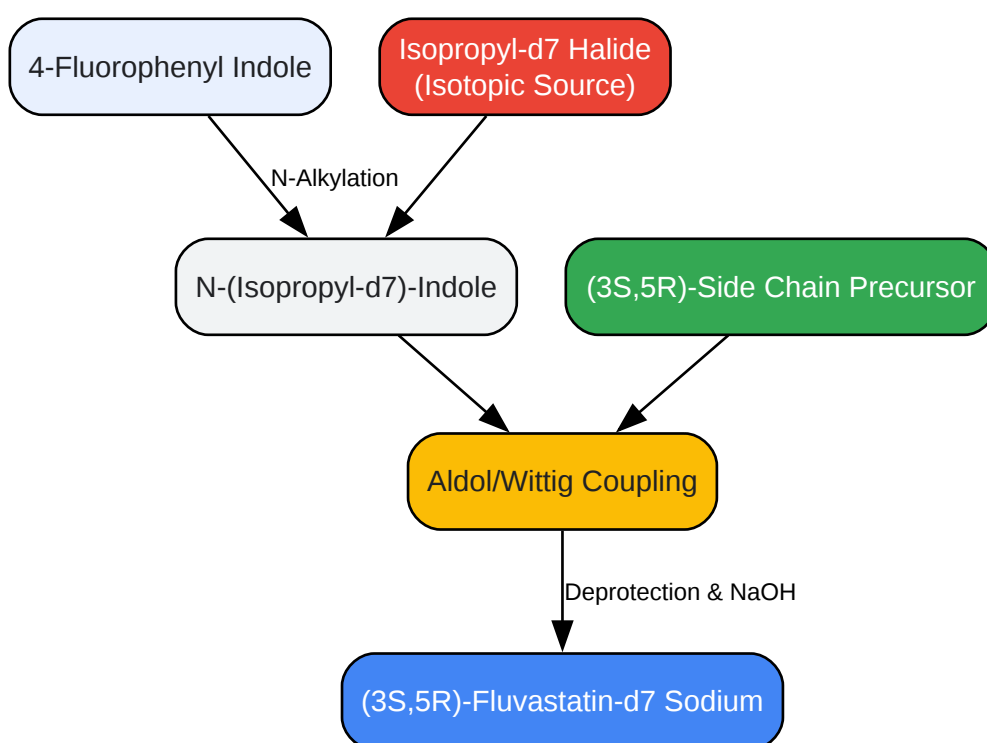
## Synthesis & Stereochemical Control

The synthesis of (3S,5R)-Fluvastatin-d7 requires a convergent approach that couples the deuterated indole core with a chirally pure side-chain precursor.[1][2][3]

## Mechanistic Pathway[1][2][3][9]

- Indole Formation: The core is synthesized via a Fischer indole synthesis or similar method, incorporating the 4-fluorophenyl group.[2][3]

- Isotopic Labeling (N-Alkylation): The critical step involves alkylating the indole nitrogen with 2-iodopropane-d7 (or 2-bromopropane-d7).[1][2][3] This installs the stable isotope label early in the pathway.[2][3]
- Chiral Side Chain Coupling: The deuterated indole aldehyde is coupled with a chiral acetoacetate equivalent (often using a chiral auxiliary or enzymatic reduction) to establish the (3S,5R) stereochemistry.[1][2][3]
- Salt Formation: Hydrolysis of the ester intermediate using NaOH yields the sodium salt.[2][3]



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Figure 2: Convergent synthesis pathway ensuring retention of isotopic purity and stereochemical integrity.

## Experimental Applications & Protocols

### Chiral LC-MS/MS Quantitation

Because Fluvastatin is administered as a racemate (Lescol) or extended-release formulation, distinguishing the active (3R,5S) form from the inactive (3S,5R) form is critical in

pharmacokinetic (PK) studies.[1][2][3] The (3S,5R)-d7 standard is the specific internal standard for the inactive enantiomer, preventing "cross-talk" or retention time shifts that can occur if using a racemic IS for chiral separations.[1][2][3]

Protocol: Plasma Sample Preparation

- Thawing: Thaw plasma samples at room temperature.
- IS Spiking: Add 20 µL of (3S,5R)-Fluvastatin-d7 Sodium working solution (100 ng/mL in MeOH) to 200 µL of plasma.
- Precipitation: Add 600 µL of cold Acetonitrile to precipitate proteins. Vortex for 30s.
- Centrifugation: Centrifuge at 10,000 x g for 10 min at 4°C.
- Dilution: Transfer supernatant and dilute 1:1 with mobile phase buffer (e.g., Ammonium Formate) to match initial LC conditions.

## Enantioselective DMPK

The (3S,5R) enantiomer often exhibits different metabolic clearance rates (via CYP2C9) compared to the (3R,5S) form.[1][2][3] Using the matched d7-isomer allows for precise tracking of metabolic inversion or selective clearance without kinetic isotope effects (KIE) interfering with the chromatography of the analyte.[1][2][3]

## Handling & Stability (Self-Validating Protocol)

To ensure the trustworthiness of analytical data, the reference standard must be handled to prevent hygroscopic degradation or lactonization.[3]

Storage Protocol:

- Temperature: Store neat solid at -20°C.
- Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the indole ring.[2][3]

- Hygroscopicity: The sodium salt is hygroscopic.[2][3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

#### Stability Validation Check:

- Lactonization Monitor: Fluvastatin sodium can cyclize to the lactone form (Fluvastatin Lactone) under acidic conditions.[1][2][3]
- QC Step: Periodically inject a neat standard solution. If a peak appears at a longer retention time (typically +2-3 min on C18) with a mass of [M+H]<sup>+</sup> ~422 (loss of H<sub>2</sub>O/Na), lactonization has occurred.[1][2][3] Maintain stock solutions at pH > 7.5.

## References

- Fluvastatin Sodium (Unlabeled) Registry.Chemical Abstracts Service (CAS).[1][2][3] CAS RN: 93957-55-2 (Racemate), 94061-81-1 ((3S,5R)-Sodium).[1][2][3]
- Fluvastatin-d7 Sodium (Racemic) Registry.Toronto Research Chemicals.[1][2][3] Product Code F601254.[2][3] CAS RN: 1260178-87-7.[1][2][3][5] [Link](#)[2][3]
- Stereoselective Pharmacokinetics of Fluvastatin.Transon, C., et al.[3] "Stereoselective metabolism of fluvastatin by human liver microsomes." [2][3] Drug Metab Dispos.[2][3] 2002. [2][3]
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- Simson Pharma. (3S,5R)-Fluvastatin Sodium Salt Reference Standard Data. [Link](#)

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## Sources

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